
4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide is a chemical compound characterized by its unique structure, which includes an ethenyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethenylbenzoic acid and 3-hydroxy-2,2-dimethylpropylamine.
Amide Formation: The carboxylic acid group of 4-ethenylbenzoic acid is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is then reacted with 3-hydroxy-2,2-dimethylpropylamine to form the desired benzamide.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require a catalyst such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethenyl-N-(3-hydroxypropyl)benzamide: Similar structure but lacks the dimethyl groups.
4-Ethenyl-N-(3-hydroxy-2-methylpropyl)benzamide: Similar structure with only one methyl group.
4-Ethenyl-N-(3-hydroxy-2,2-dimethylbutyl)benzamide: Similar structure with an extended alkyl chain.
Uniqueness
4-Ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide is unique due to the presence of the 3-hydroxy-2,2-dimethylpropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
113193-99-0 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
4-ethenyl-N-(3-hydroxy-2,2-dimethylpropyl)benzamide |
InChI |
InChI=1S/C14H19NO2/c1-4-11-5-7-12(8-6-11)13(17)15-9-14(2,3)10-16/h4-8,16H,1,9-10H2,2-3H3,(H,15,17) |
Clave InChI |
VOQCFRNBOBZGKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC(=O)C1=CC=C(C=C1)C=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


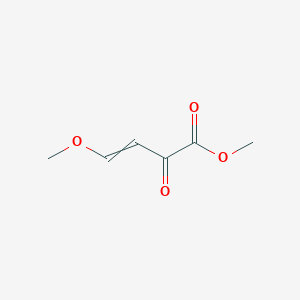
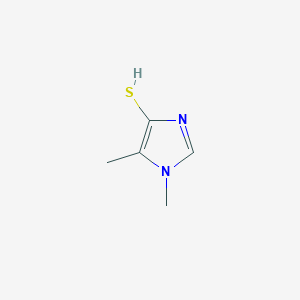
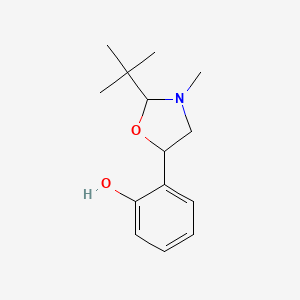
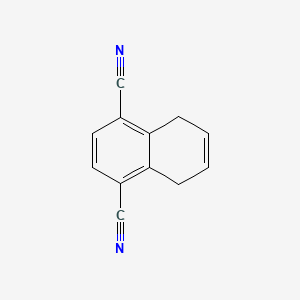

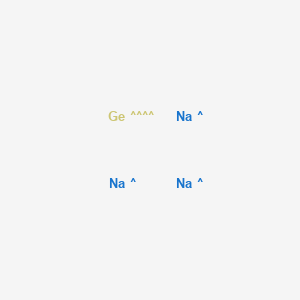
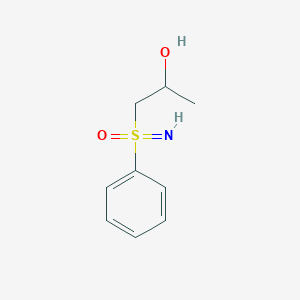
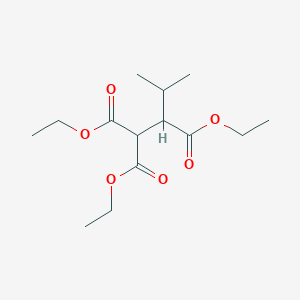


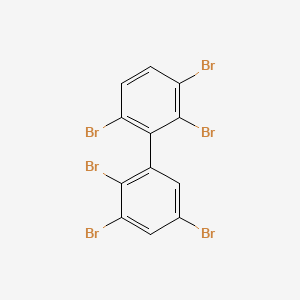
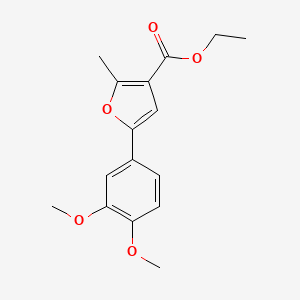
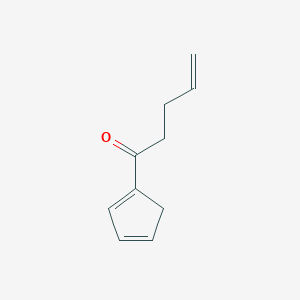
![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
